Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₃ClO₃ and a molecular weight of 204.65 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.5]octane ring system fused with an oxirane ring and a carboxylate ester group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity .
Preparation Methods
The synthesis of Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. One common synthetic route includes the cyclization of a chlorinated precursor in the presence of a base, followed by esterification with methanol . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or other reduced products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity . The chlorine atom and ester group also contribute to its reactivity, enabling it to participate in various chemical transformations within biological systems .
Comparison with Similar Compounds
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
These compounds share similar spirocyclic structures but differ in their substituents, which can significantly affect their chemical properties and reactivity.
Biological Activity
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate is a unique chemical compound characterized by its spirocyclic structure, which includes an oxygen atom in the spiro linkage. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic properties, and relevant case studies.
- Molecular Formula : C₉H₁₃ClO₃
- Molecular Weight : 204.65 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC(=O)C1(C2(O1)CCCCC2)Cl
The compound's distinctive features stem from its spiro structure, which allows for unique interactions with biological macromolecules.
Research suggests that this compound may function as an electrophile, capable of reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to modifications that significantly impact biological functions. The spirocyclic structure enables the compound to fit into specific enzyme active sites, potentially inhibiting or modulating their activity.
Therapeutic Potential
Preliminary studies indicate that this compound may possess therapeutic properties, warranting further investigation into its pharmacological applications. Potential areas of research include:
- Antimicrobial Activity : Investigations into the compound's ability to inhibit bacterial growth have shown promise.
- Neuroprotective Effects : Some studies suggest that it may enhance neurite outgrowth in neuronal cultures, indicating potential neurotrophic activity.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparison with similar spirocyclic compounds is beneficial:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 1-oxaspiro[2.5]octane-2-carboxylate | C₉H₁₄O₃ | Lacks chlorine substitution |
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₈O₃ | Ethyl substitution instead of methyl |
Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₄ClO₃ | Propyl group at position 6 |
These compounds exhibit varying biological activities based on their structural differences, particularly the presence and position of substituents.
Study on Antimicrobial Properties
A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antibiotic agent.
Neurotrophic Activity Assessment
In another study focusing on neurotrophic effects, researchers treated rat cortical neurons with varying concentrations of the compound. The findings demonstrated enhanced neurite outgrowth at specific dosages, supporting its potential role in neuroprotection and regeneration.
Electrophilic Interactions with Biomolecules
Further research explored how this compound interacts with proteins through electrophilic mechanisms. The study revealed that the compound modifies cysteine residues in target proteins, leading to altered enzymatic activities.
Properties
Molecular Formula |
C9H13ClO3 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-12-7(11)9(10)8(13-9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
NRIQZPALXHGKRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCCC2)Cl |
Origin of Product |
United States |
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